molecular formula C8H9N3S B1429972 1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol CAS No. 1423032-56-7

1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol

Cat. No.: B1429972
CAS No.: 1423032-56-7
M. Wt: 179.24 g/mol
InChI Key: XFIYCQYYUBNAPD-UHFFFAOYSA-N
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Description

1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core with an ethyl group at the 1-position and a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-aminopyridine, the compound can be synthesized via a multi-step process involving:

    N-alkylation: Reacting 2-aminopyridine with ethyl iodide to introduce the ethyl group.

    Cyclization: Treating the resulting N-ethyl-2-aminopyridine with carbon disulfide and a base (such as potassium hydroxide) to form the imidazo[4,5-c]pyridine ring.

    Thiol formation: Introducing the thiol group at the 2-position through a thiolation reaction, often using reagents like thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic routes for scalability. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to modify the imidazo[4,5-c]pyridine ring or the thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified imidazo[4,5-c]pyridine derivatives.

    Substitution: Alkylated or acylated imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol: Similar structure but with a methyl group instead of an ethyl group.

    1-ethyl-1H-imidazo[4,5-c]pyridine-2-one: Similar structure but with a carbonyl group instead of a thiol group.

    1-ethyl-1H-imidazo[4,5-c]pyridine-2-amine: Similar structure but with an amino group instead of a thiol group.

Uniqueness

1-ethyl-1H-imidazo[4,5-c]pyridine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ethyl group also influences its physical properties and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-ethyl-3H-imidazo[4,5-c]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-2-11-7-3-4-9-5-6(7)10-8(11)12/h3-5H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIYCQYYUBNAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=NC=C2)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601200891
Record name 2H-Imidazo[4,5-c]pyridine-2-thione, 1-ethyl-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-56-7
Record name 2H-Imidazo[4,5-c]pyridine-2-thione, 1-ethyl-1,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423032-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Imidazo[4,5-c]pyridine-2-thione, 1-ethyl-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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